8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a bicyclic purine core substituted at positions 1, 3, 7, and 6. Key structural features include:
- Position 1 and 3: Methyl groups, common in xanthine derivatives like theophylline, which enhance metabolic stability and modulate receptor binding .
- Position 8: A bulky azepan-1-yl (7-membered cyclic amine) group, distinguishing it from classical xanthines and influencing selectivity and pharmacokinetics .
Properties
IUPAC Name |
8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-24-19-18(20(28)25(2)22(24)29)27(16-10-13-17-11-6-5-7-12-17)21(23-19)26-14-8-3-4-9-15-26/h5-7,11-12H,3-4,8-10,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZQTTQDRYLAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(azepan-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a member of the purine class of compounds, characterized by its unique structural features that include an azepane ring and various substituents. This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be represented as follows:
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 418.22374 | 206.8 |
| [M+Na]+ | 440.20568 | 221.4 |
| [M+NH4]+ | 435.25028 | 212.2 |
| [M+K]+ | 456.17962 | 215.7 |
| [M-H]- | 416.20918 | 210.6 |
Pharmacological Profile
Research indicates that compounds within the purine class often exhibit a range of biological activities, including:
- Antitumor Activity : Some studies suggest that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis.
- Antimicrobial Properties : Certain purines display effectiveness against bacterial and fungal infections.
- CNS Effects : Compounds like this may have neuroactive properties, potentially influencing neurotransmitter systems.
The specific mechanism of action for This compound is not well-documented in available literature; however, similar compounds are known to interact with adenosine receptors and other enzyme systems involved in cellular signaling pathways.
Antitumor Activity
A study conducted on structurally related purine derivatives demonstrated significant antitumor activity against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Effects
Research has highlighted the antimicrobial potential of purine derivatives against Gram-positive and Gram-negative bacteria. In vitro studies showed that certain derivatives exhibited MIC values comparable to standard antibiotics.
Neuropharmacological Studies
Investigations into the neuropharmacological effects of similar compounds revealed their potential as anxiolytics or antidepressants through modulation of serotonin and dopamine pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of purine-2,6-diones is highly dependent on substitutions at positions 7 and 7. Below is a comparative analysis:
Key Observations:
Position 7 Substituents: The 3-phenylpropyl group in the target compound enhances lipophilicity compared to shorter chains (e.g., phenoxypropyl in ). This may improve membrane permeability but reduce solubility . Bulky substituents (e.g., 4-chlorophenylmethyl in AM237) are associated with TRPC5 channel activation, suggesting the target compound’s phenylpropyl group could interact with similar ion channels .
In CK2 inhibitors, smaller substituents at position 8 (e.g., hydrazine) correlate with higher activity, whereas bulkier groups (e.g., azepan) may reduce binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
